molecular formula C26H35NO3Si B13005047 (3aS,3bR,4aS,5R,5aR)-5-(((tert-Butyldiphenylsilyl)oxy)methyl)-2,2-dimethyltetrahydrocyclopropa[3,4]cyclopenta[1,2-d][1,3]dioxol-3b(3aH)-amine

(3aS,3bR,4aS,5R,5aR)-5-(((tert-Butyldiphenylsilyl)oxy)methyl)-2,2-dimethyltetrahydrocyclopropa[3,4]cyclopenta[1,2-d][1,3]dioxol-3b(3aH)-amine

Cat. No.: B13005047
M. Wt: 437.6 g/mol
InChI Key: SPSXMRUGNUUAAI-NDRZJSJOSA-N
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Description

The compound “(3aS,3bR,4aS,5R,5aR)-5-(((tert-Butyldiphenylsilyl)oxy)methyl)-2,2-dimethyltetrahydrocyclopropa[3,4]cyclopenta[1,2-d][1,3]dioxol-3b(3aH)-amine” is a complex organic molecule featuring multiple stereocenters and functional groups. This compound is likely used in advanced organic synthesis and may have applications in medicinal chemistry or materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of such a complex molecule typically involves multiple steps, including the formation of the cyclopropane and cyclopentane rings, the introduction of the tert-butyldiphenylsilyl protecting group, and the final amination step. Each step would require specific reagents and conditions, such as:

    Cyclopropanation: Using diazo compounds and transition metal catalysts.

    Cyclopentane formation: Through intramolecular cyclization reactions.

    Protection with tert-butyldiphenylsilyl group: Using tert-butyldiphenylsilyl chloride and a base like imidazole.

    Amination: Using amine sources like ammonia or primary amines under suitable conditions.

Industrial Production Methods

Industrial production of such a compound would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like PCC or DMP.

    Reduction: Using reducing agents like LiAlH4 or NaBH4.

    Substitution: Nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: PCC in dichloromethane.

    Reduction: LiAlH4 in ether.

    Substitution: Nucleophiles like NaN3 in DMF.

Major Products

The major products would depend on the specific reactions, but could include oxidized or reduced forms of the compound, or derivatives with different substituents.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as an intermediate in the synthesis of more complex molecules, or as a chiral building block in asymmetric synthesis.

Biology

In biology, it might be used in the study of enzyme interactions or as a ligand in receptor binding studies.

Medicine

In medicine, the compound could be investigated for its potential as a drug candidate, particularly if it exhibits biological activity.

Industry

In industry, it could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action would depend on the specific application. For example, if used as a drug, it might interact with specific enzymes or receptors, altering their activity. The molecular targets and pathways would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    (3aS,3bR,4aS,5R,5aR)-5-(((tert-Butyldiphenylsilyl)oxy)methyl)-2,2-dimethyltetrahydrocyclopropa[3,4]cyclopenta[1,2-d][1,3]dioxol-3b(3aH)-amine: is unique due to its specific stereochemistry and functional groups.

  • Similar compounds might include other cyclopropane or cyclopentane derivatives with different substituents or protecting groups.

Uniqueness

The uniqueness of this compound lies in its specific combination of stereocenters and functional groups, which could confer unique reactivity or biological activity.

Properties

Molecular Formula

C26H35NO3Si

Molecular Weight

437.6 g/mol

IUPAC Name

(1S,2R,4S,5R,6R)-5-[[tert-butyl(diphenyl)silyl]oxymethyl]-8,8-dimethyl-7,9-dioxatricyclo[4.3.0.02,4]nonan-2-amine

InChI

InChI=1S/C26H35NO3Si/c1-24(2,3)31(18-12-8-6-9-13-18,19-14-10-7-11-15-19)28-17-20-21-16-26(21,27)23-22(20)29-25(4,5)30-23/h6-15,20-23H,16-17,27H2,1-5H3/t20-,21-,22+,23+,26+/m0/s1

InChI Key

SPSXMRUGNUUAAI-NDRZJSJOSA-N

Isomeric SMILES

CC1(O[C@@H]2[C@H]([C@@H]3C[C@@]3([C@@H]2O1)N)CO[Si](C4=CC=CC=C4)(C5=CC=CC=C5)C(C)(C)C)C

Canonical SMILES

CC1(OC2C(C3CC3(C2O1)N)CO[Si](C4=CC=CC=C4)(C5=CC=CC=C5)C(C)(C)C)C

Origin of Product

United States

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